2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

Description

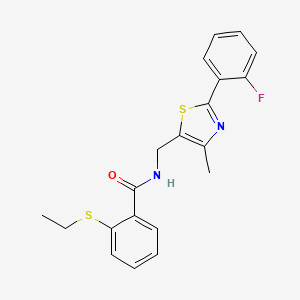

2-(Ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 3. The benzamide moiety is modified with an ethylthio (-S-C₂H₅) substituent at position 2 of the benzene ring, linked via a methylene bridge to the thiazole nitrogen. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzymes or receptors .

The thiazole ring, a prevalent scaffold in medicinal chemistry, offers rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS2/c1-3-25-17-11-7-5-9-15(17)19(24)22-12-18-13(2)23-20(26-18)14-8-4-6-10-16(14)21/h4-11H,3,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIPTOXYHJMRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This benzamide derivative incorporates a thiazole moiety and an ethylthio group, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing on diverse sources to provide a comprehensive overview.

The molecular formula for this compound is C20H19FN2OS, with a molecular weight of 386.5 g/mol. Its structure suggests potential interactions with biological targets due to the presence of the thiazole and fluorophenyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN2OS |

| Molecular Weight | 386.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling reactions to attach the ethylthio and benzamide groups. The specific synthetic route can influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound's activity is limited, its structural similarity suggests potential efficacy in inhibiting bacterial growth.

Antifungal Activity

In addition to antibacterial properties, some thiazole-containing compounds have demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus flavus. The presence of the ethylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration .

Antitumor Activity

Benzamide derivatives have been explored for their antitumor properties. Compounds with similar structures have shown inhibition of cell growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells . Although direct studies on this specific compound are lacking, its analogs suggest potential as antitumor agents.

Case Studies

A study focusing on related compounds synthesized from thiazole derivatives reported that several exhibited promising antibacterial and antifungal activities . These findings underscore the importance of structural modifications in enhancing biological efficacy. Moreover, similar compounds have been evaluated for their antitumor effects in preclinical models, indicating a trend towards exploring benzamide derivatives as therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects

- Ethylthio vs. Sulfamoyl : The ethylthio group in the target compound increases lipophilicity compared to the sulfamoyl (-SO₂NH-) group in compound 51 . This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl substituent in compound 51 . Ortho-substitution may sterically hinder interactions with flat binding pockets compared to para/meta positions.

Core Heterocycle Variations

Linker Modifications

- Benzamide vs. Urea : The urea linker in replaces the benzamide, introducing two NH groups capable of stronger H-bonding but possibly reducing metabolic stability due to susceptibility to hydrolysis.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthetic optimization requires attention to reaction stoichiometry, solvent choice, and temperature control. For example, amide bond formation between the thiazole-methylamine intermediate and benzoyl chloride derivatives is sensitive to anhydrous conditions and catalysis (e.g., pyridine as a base). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product, as demonstrated in analogous thiazole-benzamide syntheses . Monitoring reaction progress using TLC (silica gel, UV visualization) ensures intermediate stability and minimizes side products.

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign signals for the ethylthio group (δ ~2.5–3.0 ppm for SCH2CH3), fluorophenyl protons (δ ~7.0–7.5 ppm with coupling patterns), and thiazole ring protons (δ ~6.8–7.2 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S stretch (~600–700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]+ or [M+Na]+ adducts. Cross-reference with computational predictions (e.g., PubChem data) to resolve ambiguities .

Q. How can initial biological activity screening be designed for this compound?

Begin with in vitro antimicrobial assays:

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Antifungal Activity : Screen against C. albicans via agar diffusion.

- Control Experiments : Include known inhibitors (e.g., ciprofloxacin) and solvent controls. Thiazole derivatives often exhibit activity via enzyme inhibition (e.g., PFOR in anaerobic organisms), so correlate results with structural analogs .

Advanced Research Questions

Q. What crystallographic methods elucidate intermolecular interactions in this compound?

Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, the amide N-H may form centrosymmetric dimers with thiazole nitrogen acceptors (N-H···N, ~2.8–3.0 Å). Non-classical interactions (C-H···O/F) further stabilize the lattice. Refinement with riding H-atom models (Uiso = 1.2 Ueq) and SHELX software ensures accuracy .

Q. How can molecular docking predict target binding affinity?

- Target Selection : Prioritize enzymes linked to thiazole bioactivity (e.g., bacterial PFOR, fungal cytochrome P450).

- Docking Workflow : Use AutoDock Vina with AMBER force fields. Prepare the ligand (protonation states, tautomers) and receptor (PDB: 1PML for PFOR). Validate with co-crystallized ligands.

- Analysis : Focus on binding poses, hydrogen bonds with active-site residues (e.g., Arg/Lys), and hydrophobic contacts with fluorophenyl/ethylthio groups .

Q. What advanced NMR techniques resolve dynamic behavior in solution?

- NOESY/ROESY : Identify spatial proximity between the ethylthio chain and fluorophenyl ring, confirming conformational flexibility.

- Variable-Temperature NMR : Probe rotational barriers of the thiazole-benzamide bond. Line-shape analysis at 298–318 K provides ΔG‡ values .

Q. How do substituents (e.g., fluorine, ethylthio) influence electronic properties?

- DFT Calculations : Compute Mulliken charges and frontier orbitals (HOMO/LUMO) at the B3LYP/6-311+G(d,p) level. The fluorine atom’s electron-withdrawing effect stabilizes the thiazole ring, while the ethylthio group modulates lipophilicity.

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions to predict reactivity in substitution or oxidation reactions .

Data Contradictions & Validation

Q. How to address discrepancies in reported biological activities of thiazole analogs?

- Meta-Analysis : Compare MIC values across studies, noting variations in assay conditions (pH, inoculum size).

- Resistance Profiling : Test against efflux pump-deficient strains to isolate intrinsic activity.

- SAR (Structure-Activity Relationship) : Systematically modify substituents (e.g., replace ethylthio with methylsulfonyl) to identify critical pharmacophores .

Q. What validation steps ensure crystallographic data reliability?

- R-Factor Analysis : Acceptable Rint < 5% and wR2 < 15% for high-resolution (<1.0 Å) data.

- Thermal Ellipsoids : Check for disorder in flexible groups (e.g., ethylthio chain).

- CCDC Deposition : Cross-validate with entries in the Cambridge Structural Database .

Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.